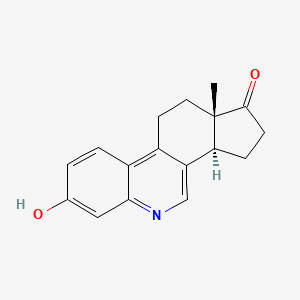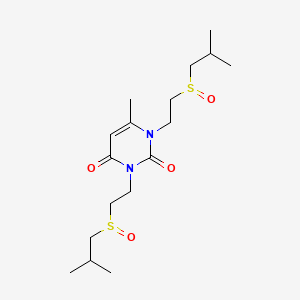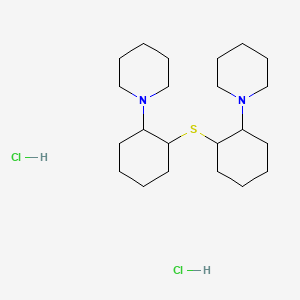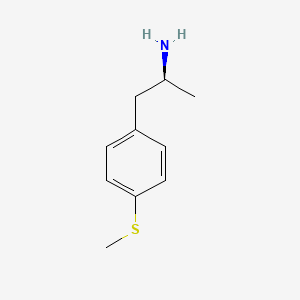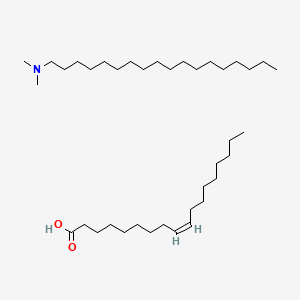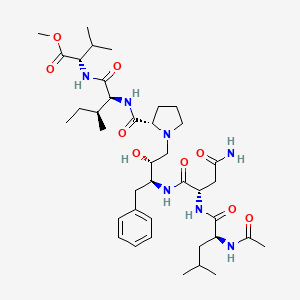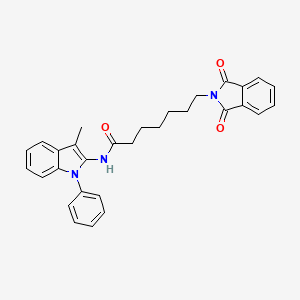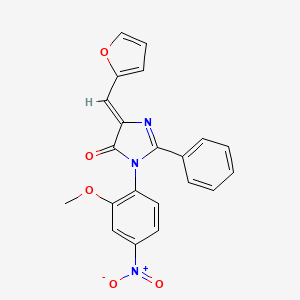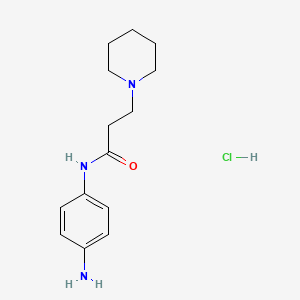
1-Piperidinepropionanilide, 4'-amino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropionanilide, 4’-amino-, hydrochloride is a chemical compound with the molecular formula C14H22ClN3O. It is a derivative of aniline and piperidine, characterized by the presence of an amino group at the para position of the aniline ring and a piperidine ring attached to a propionanilide moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride typically involves the following steps:
Formation of Propionanilide: The initial step involves the reaction of aniline with propionyl chloride to form propionanilide.
Amination: The propionanilide is then subjected to nitration to introduce a nitro group at the para position, followed by reduction to convert the nitro group to an amino group.
Piperidine Attachment: The final step involves the reaction of the amino-propionanilide with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the sequential addition of reactants in a controlled environment.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinepropionanilide, 4’-amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces various amine derivatives.
Scientific Research Applications
1-Piperidinepropionanilide, 4’-amino-, hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, such as analgesic and anti-inflammatory effects.
Industry: Employed in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidinepropanamide, N-(4-aminophenyl)-, hydrochloride
- 4-Cyclopropyl-1-naphthalenamine hydrochloride
Uniqueness
1-Piperidinepropionanilide, 4’-amino-, hydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring and an aniline derivative. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
CAS No. |
110393-32-3 |
|---|---|
Molecular Formula |
C14H22ClN3O |
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-(4-aminophenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17;/h4-7H,1-3,8-11,15H2,(H,16,18);1H |
InChI Key |
IPGNNFYIRDEDNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


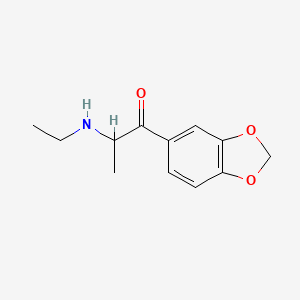

![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
